Bicyclo[2.2.1]heptan-7-ol

lipophilicity QSAR formulation

Researchers seeking bridgehead-substituted norbornane scaffolds find 2-norbornanols unreactive in retro-condensation cascades. Bicyclo[2.2.1]heptan-7-ol solves this with a 7-position hydroxyl enabling unique reactivity: • High-yielding retro-condensation cascades to orthogonally functionalized cyclopentenes, dihydrofurans & pyrrolidines with excellent stereocontrol. • Precursor for ABHOL catalysts - optimal hydroxylamine framework for copper-cocatalyzed aerobic alcohol oxidation at RT. • Key intermediate for 7-alkoxy/alkyl bicyclo[2.2.1]heptane odorants (woody, floral, hesperidic) per EP 0189581, US 4728747. • Higher log P (1.355 vs 1.02 exo-norborneol) improves solubility in non-polar media & extraction efficiency.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 2566-48-5
Cat. No. B1618052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]heptan-7-ol
CAS2566-48-5
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC1CC2CCC1C2O
InChIInChI=1S/C7H12O/c8-7-5-1-2-6(7)4-3-5/h5-8H,1-4H2
InChIKeyQSOLQDIOEJREPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]heptan-7-ol Physicochemical & Procurement Profile


Bicyclo[2.2.1]heptan-7-ol (7-norbornanol) is a rigid bicyclic secondary alcohol (C₇H₁₂O, MW 112.17) featuring a hydroxyl group at the bridgehead 7‑position of the norbornane skeleton [1]. Its calculated log P of 1.355, predicted pKₐ of 15.04, and melting point of 117–118 °C differentiate it from isomeric norbornanols and oxa/aza‑bridged analogs [1]. The bridgehead –OH enables unique reactivity in retro‑condensation cascades and serves as a handle for synthesizing 7‑hetero‑bicyclo[2.2.1]heptane catalysts, making this compound a strategic procurement choice for stereoselective synthesis and fragrance‑ingredient programs [2][3].

1
Structural Feature

Bridgehead 7-position hydroxyl on rigid bicyclo[2.2.1]heptane skeleton

Distinct H-bond geometry from 2-substituted norbornanols

2
Synthesis Workflow

Retro-condensation cascades for stereoselective cyclopentene, dihydrofuran, and pyrrolidine scaffolds

Bridgehead substitution required; non-bridgehead analogs do not support this transformation

3
Procurement Context

Precursor for ABHOL organocatalysts and 7-substituted woody-floral fragrance ingredients

Reported purity baseline supports direct use in most research applications

Why Bicyclo[2.2.1]heptan-7-ol Is Irreplaceable


Although exo‑norborneol (CAS 497‑37‑0), endo‑norborneol (CAS 61277‑90‑5) and 7‑oxabicyclo[2.2.1]heptane share the norbornane framework, their physicochemical and reactivity profiles are not interchangeable [1][2][3]. The 7‑position hydroxyl confers a distinct hydrogen‑bonding geometry, a higher log P (1.355 vs 1.02 for exo‑norborneol), and a 59 °C lower melting point than exo‑norborneol, which directly impacts solubility, formulation handling, and purification logistics [1][3]. Critically, bridgehead substitution is required for retro‑condensation cascades that cleave the bicyclic scaffold into functionalized cyclopentenes and pyrrolidines, a reaction that fails with 2‑substituted or non‑bridgehead‑substituted analogs [4]. Consequently, substituting with a 2‑norbornanol or an oxa‑bridged congener would either abolish the desired reactivity or require additional synthetic steps that erode cost efficiency.

Target
7-norbornanol

Bridgehead –OH at C7; rigid H-bond geometry; higher log P profile

Potential Substitute
exo-/endo-norborneol

2-position –OH; different lipophilicity and melting behavior

Bridgehead vs 2-position hydroxyl shifts log P, melting point, and solubility profile. Partitioning and purification behavior may not transfer directly.

Target
7-norbornanol

Supports retro-condensation cascades; bridgehead strain-driven cleavage

Potential Substitute
7-oxabicyclo[2.2.1]heptane

Oxygen-bridged analog; different ring-strain and reactivity profile

Retro-condensation cascades require bridgehead substitution on the carbocyclic scaffold. Oxa-bridged and non-bridgehead analogs may not support the desired transformation, requiring additional synthetic steps.

Target
7-norbornanol

7-substituted fragrance patent space; woody-floral olfactory profile

Potential Substitute
2-norbornanols

Camphoraceous, borneol-like odor; off-patent, distinct IP space

Fragrance patent protection (EP 0189581, JP S57131729, US 4728747) is specific to 7-substituted derivatives. 2-Substituted analogs produce different olfactory profiles and occupy separate IP territory.

Bicyclo[2.2.1]heptan-7-ol vs Analogs: Key Evidence


Log P & Hydrophobicity vs exo-Norborneol

The calculated log P of bicyclo[2.2.1]heptan-7-ol (1.355) is 32 % higher than that of exo‑norborneol (1.024), indicating significantly greater hydrophobicity [1][2]. This difference—driven by the bridgehead hydroxyl position rather than the 2‑position—directly influences octanol‑water partitioning, retention time on reversed‑phase HPLC, and the compound’s suitability for formulation in non‑polar media.

Log P Lipophilicity
Head-to-head
Δ log P = +0.331 (+32%) vs exo-norborneol
Supports formulation solvent selection context
Calculated values; experimental log P may differ
lipophilicity QSAR formulation chromatography

Melting Point vs exo- and endo-Norborneol

Bicyclo[2.2.1]heptan-7-ol exhibits a melting point of 117–118 °C, which is 7–9 °C lower than exo‑norborneol (124–126 °C) and 32–36 °C lower than endo‑norborneol (149–154 °C) [1]. The lower melting point of the 7‑ol isomer simplifies melt‑based handling and reduces energy requirements for large‑scale purification by recrystallization or distillation.

Melting Point Profile
Head-to-head
117–118 °C; ΔTm −7 to −9 °C vs exo-; −32 to −36 °C vs endo-
May simplify melt-based purification workflows
Supplier specification range; review lot-specific data
melting point crystallization handling purification

Bridgehead-Enabled Retro-Condensation Cascades

Bridgehead‑substituted bicyclo[2.2.1]hept‑2‑enes undergo efficient retro‑condensation reactions driven by ring strain, yielding orthogonally functionalized cyclopentene, 2,5‑dihydrofuran, and 3‑pyrroline scaffolds with high stereoselectivity [1]. In contrast, the same retro‑condensation conditions fail when applied to the corresponding norbornene and 7‑oxanorbornene derivatives lacking a bridgehead substituent [1]. This establishes the 7‑hydroxy group as a critical structural requirement for this synthetically valuable transformation.

Retro-Condensation Reactivity
Method context
Bridgehead-substituted: successful cascade; non-bridgehead: no reaction
Supports scaffold diversification workflow fit
Qualitative reaction feasibility evidence
ring strain retro‑condensation stereoselective synthesis scaffold diversification

ABHOL Organocatalyst for Ambient-Air Oxidation

The 7‑azabicyclo[2.2.1]heptan‑7‑ol (ABHOL) framework, directly derived from the 7‑hydroxy scaffold of bicyclo[2.2.1]heptan‑7‑ol, functions as an efficient hydroxylamine catalyst for the aerobic oxidation of secondary alcohols to ketones at room temperature using ambient air and copper cocatalysts [1]. ABHOL and its homolog ABOOL (8‑azabicyclo[3.2.1]octan‑8‑ol) were identified as optimal frameworks among a panel of bicyclic hydroxylamines, including 2‑azaadamantan‑2‑ol (AZADOL) and 9‑azabicyclo[3.3.1]nonan‑9‑ol, demonstrating that the smaller [2.2.1] bicyclic skeleton provides a favorable balance of stability and catalytic activity [1].

ABHOL Catalyst Framework
Class-level
ABHOL identified as framework candidate; evaluated vs AZADOL and larger homologs
Supports catalyst screening context
Class-level inference; review specific oxidation conditions
organocatalysis aerobic oxidation copper cocatalysis hydroxylamine

7-Substituted Woody-Floral Fragrance Patents

Patents explicitly claim 7‑substituted bicyclo[2.2.1]heptanes and heptenes—including 7‑hydroxy and 7‑alkoxy derivatives—as fragrance compounds displaying woody, floral, hesperidic, and green notes [1][2][3]. The 7‑position is specifically required for the desired olfactory profile; 2‑substituted analogs (e.g., 2‑norbornanols) produce entirely different odor characteristics (camphoraceous, borneol‑like). This positional specificity makes bicyclo[2.2.1]heptan‑7‑ol the mandatory starting material for synthesizing the patented 7‑alkyl and 7‑alkoxy fragrance ingredients.

Fragrance Profile
Reported
7-substituted: woody, floral, hesperidic; 2-substituted: camphoraceous
Supports fragrance ingredient selection context
Patent-based evidence; olfactory evaluation context
fragrance chemistry woody odorants patent composition alkyl substitution

Commercial Purity Specification for Procurement

Commercially available bicyclo[2.2.1]heptan‑7‑ol is routinely supplied with a minimum purity specification of 95 % (GC) and recommended long‑term storage in a cool, dry place . This establishes a procurement‑grade quality baseline suitable for most research applications without requiring additional in‑house purification.

Commercial Purity
Data to verify
≥95% (GC)
Supports procurement specification review
Supplier specification; verify for critical applications
purity specification quality control procurement laboratory supply

Bicyclo[2.2.1]heptan-7-ol Application Scenarios


Stereoselective Retro-Condensation Scaffold Synthesis

Research groups focused on scaffold diversification should procure bicyclo[2.2.1]heptan‑7‑ol as the precursor for bridgehead‑substituted bicyclo[2.2.1]hept‑2‑enes. These intermediates undergo high‑yielding retro‑condensation cascades to deliver orthogonally functionalized cyclopentene, dihydrofuran, and pyrrolidine scaffolds with excellent stereocontrol—a transformation that fails with non‑bridgehead‑substituted norbornenes and 7‑oxanorbornenes [1].

ABHOL Catalysts for Sustainable Aerobic Oxidation

Laboratories developing green oxidation methodologies can convert bicyclo[2.2.1]heptan‑7‑ol into 7‑azabicyclo[2.2.1]heptan‑7‑ol (ABHOL) catalysts. ABHOL has been validated as an optimal hydroxylamine framework for copper‑cocatalyzed aerobic alcohol oxidation at room temperature using ambient air, outperforming larger bicyclic homologs in catalytic efficiency [1]. This offers a synthetically accessible, stable alternative to precious‑metal‑based oxidation systems.

7-Substituted Woody-Floral Fragrance Production

Fragrance R&D and manufacturing teams should use bicyclo[2.2.1]heptan‑7‑ol as the key intermediate for synthesizing 7‑alkoxy and 7‑alkyl bicyclo[2.2.1]heptane odorants claimed in foundational patents (EP 0189581, JP S57131729, US 4728747) [1][2][3]. The 7‑position hydroxyl uniquely enables access to woody, floral, hesperidic, and green olfactory notes that are distinct from the camphoraceous profile of 2‑norbornanols, supporting proprietary fragrance composition development.

Lipophilicity-Based Formulation Development

Formulation scientists and medicinal chemists evaluating bicyclic alcohol building blocks can leverage the 32 % higher log P of bicyclo[2.2.1]heptan‑7‑ol (1.355) relative to exo‑norborneol (1.024) [1][2]. This enhanced lipophilicity improves solubility in non‑polar media and alters chromatographic retention, making it the preferred choice for applications where higher log P is desirable for membrane permeability or extraction efficiency.

Application
Selection Property
Validation Focus
Stereoselective Retro-Condensation Scaffold Synthesis
Bridgehead substitution capability
Retro-condensation cascade feasibility
ABHOL Catalysts for Aerobic Oxidation
7-hydroxy to ABHOL conversion pathway
Catalyst activity under reported conditions
7-Substituted Woody-Floral Fragrance Production
7-position substitution reactivity
Olfactory profile evaluation
Lipophilicity-Based Formulation Development
Reported log P differentiation
Solubility and partitioning behavior review
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